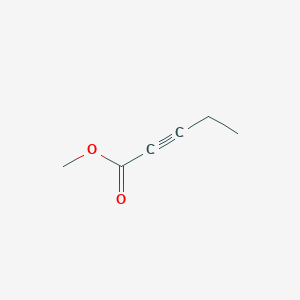![molecular formula C12H23ClN2O2 B153133 tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride CAS No. 929302-18-1](/img/structure/B153133.png)
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related spirocyclic compounds and their synthesis, which can provide insights into the description of similar compounds. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional compound with potential for selective derivation on its azetidine and cyclobutane rings, offering access to chemical spaces complementary to piperidine ring systems .
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is described as efficient and scalable, indicating that similar methodologies could potentially be applied to the synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride . Additionally, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, another related compound, was established for multikilogram production, suggesting that the synthesis of spirocyclic compounds can be optimized for large-scale production .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro-skeleton, which is a bicyclic system where two rings are joined at a single atom. The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, a related compound, exhibits mirror symmetry and a chair conformation of the hexahydropyrimidine ring, with substituents bonded equatorially to the ring N atoms . This information can be extrapolated to predict the molecular structure of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, which may also feature a spiro-skeleton with specific conformational properties.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This demonstrates the reactivity of spirocyclic compounds towards nucleophiles and the potential for generating diverse chemical structures through such reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride are not directly reported in the provided papers, the properties of related spirocyclic compounds can offer some insights. The tert-butanesulfinyl group in N-tert-butanesulfinyl imines, for example, activates the imines for nucleophilic addition and can be readily cleaved by acid treatment, indicating that spirocyclic compounds can be designed for specific reactivity and stability profiles .
Applications De Recherche Scientifique
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which may share structural similarities with tert-butyl-based compounds, are used across industries to prolong product shelf life by inhibiting oxidation. Studies highlight their widespread environmental presence and potential human exposure through food, dust, and personal care products. SPAs, including tert-butyl derivatives, have been identified in various environmental matrices and human tissues, raising concerns about their toxicity and endocrine-disrupting effects. Future research is advised to focus on less toxic and migratory SPA alternatives to mitigate environmental pollution (Liu & Mabury, 2020).
Decomposition of Organic Pollutants
Research on the decomposition of methyl tert-butyl ether (MTBE), a common fuel additive, demonstrates the potential of radio frequency plasma technology to degrade and convert MTBE into less harmful substances. This method could be applied to similar tert-butyl-based compounds, offering a novel approach for reducing environmental pollutants (Hsieh et al., 2011).
Biodegradation and Fate in Environmental Systems
Understanding the biodegradation and environmental fate of tert-butyl-based compounds like MTBE and tert-butyl alcohol (TBA) is crucial for assessing their environmental impact. Studies have identified microorganisms capable of degrading these compounds under aerobic conditions, highlighting the potential for natural attenuation processes to mitigate contamination in soil and groundwater. However, challenges remain in elucidating the pathways and rates of degradation under varying conditions (Thornton et al., 2020).
Synthesis and Application in Organic Chemistry
The utility of tert-butyl groups in the synthesis of complex molecules is exemplified by research on vandetanib, a cancer medication. The synthesis process involves tert-butyl derivatives as key intermediates, demonstrating the role of these groups in facilitating the production of pharmacologically active compounds. This highlights the broader applicability of tert-butyl-based compounds in synthetic chemistry and drug development (Mi, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12;/h13H,4-9H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZACTFROZQQOJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929302-18-1 |
Source


|
| Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

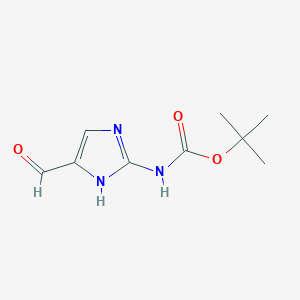
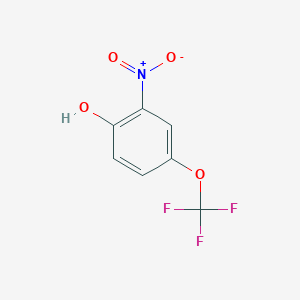
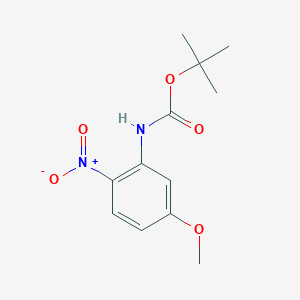

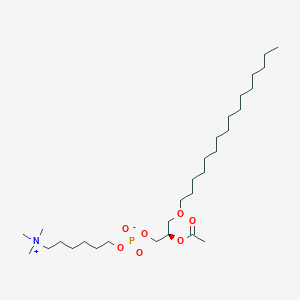
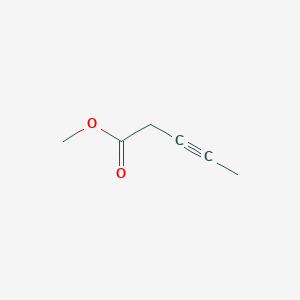
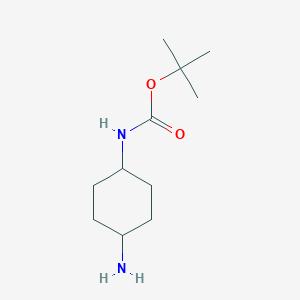

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)
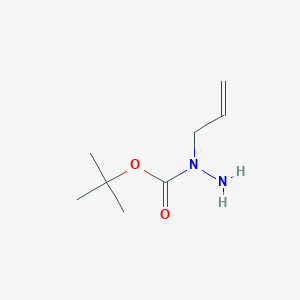

![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)
![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)
